molecular formula C27H28N6O3 B2663837 N-(4-isopropoxybenzyl)-4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzamide CAS No. 1112010-76-0

N-(4-isopropoxybenzyl)-4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzamide

Cat. No.: B2663837
CAS No.: 1112010-76-0
M. Wt: 484.56
InChI Key: IKTCCZAEXKSDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropoxybenzyl)-4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzamide is a useful research compound. Its molecular formula is C27H28N6O3 and its molecular weight is 484.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Innovative synthesis methods for related compounds, such as benzamide derivatives and benzoxazine dimers, have been developed. These methods are crucial for producing compounds with potential pharmacological or material applications (Veranitisagul et al., 2011).

Pharmacological Potential

  • Cancer Research : Benzamide analogues have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET), indicating their relevance in cancer diagnostics and treatment strategies (Tu et al., 2007).
  • Antidepressant Activity : Certain benzene derivatives have shown potential antidepressant activities without the common side effects associated with tricyclic antidepressants, suggesting their usefulness in developing new treatments for depression (Kikumoto et al., 1981).

Material Science Applications

  • Nano-Structured Materials : The thermal decomposition of Ce(III)-benzoxazine dimer complexes has been shown to yield nano-structured ceria (CeO2), demonstrating an application in the synthesis of nanomaterials with potential uses in catalysis, electronics, and energy storage (Veranitisagul et al., 2011).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O3/c1-4-6-22-30-24(36-31-22)15-32-16-28-25-20-13-17(3)7-12-21(20)33(26(25)27(32)35)14-23(34)29-19-10-8-18(5-2)9-11-19/h7-13,16H,4-6,14-15H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTCCZAEXKSDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)C)CC(=O)NC5=CC=C(C=C5)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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